molecular formula C19H27B2BrF2O4 B2608089 5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester CAS No. 2377606-64-7

5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester

Cat. No.: B2608089
CAS No.: 2377606-64-7
M. Wt: 458.94
InChI Key: DAMGZDCJOGUHRH-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester is a boronic ester derivative with the molecular formula C13H16BBrF2O2. This compound is notable for its use in various organic synthesis processes, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . Boronic esters, including this compound, are highly valued in medicinal chemistry and materials science due to their versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester typically involves the reaction of 5-bromo-2-(difluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester . The general reaction scheme is as follows:

5-Bromo-2-(difluoromethyl)phenylboronic acid+Pinacol5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester\text{5-Bromo-2-(difluoromethyl)phenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 5-Bromo-2-(difluoromethyl)phenylboronic acid+Pinacol→5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Including toluene, ethanol, and water.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from hydrolysis of the boronic ester.

Scientific Research Applications

5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(difluoromethyl)-1,4-phenylenediboronic acid pinacol ester is unique due to its specific substituents, which can influence its reactivity and stability. The presence of bromine and difluoromethyl groups can enhance its utility in specific synthetic applications, particularly in the formation of complex organic molecules .

Properties

IUPAC Name

2-[2-bromo-5-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27B2BrF2O4/c1-16(2)17(3,4)26-20(25-16)12-10-14(22)13(9-11(12)15(23)24)21-27-18(5,6)19(7,8)28-21/h9-10,15H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMGZDCJOGUHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)B3OC(C(O3)(C)C)(C)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27B2BrF2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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